4-methyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide
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Description
4-methyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H21N11OS and its molecular weight is 451.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4-methyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the regulation of many cellular processes including cell division, growth, and death .
Mode of Action
This compound specifically inhibits the activity of tyrosine kinases . It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .
Biochemical Pathways
The inhibition of tyrosine kinases by this compound affects various biochemical pathways. It blocks the formation of blood vessels in vivo in the chick chorioallantoic membrane (CAM) model . This suggests that it may exert anti-angiogenic effects, which could be beneficial in the treatment of diseases such as cancer where angiogenesis plays a crucial role .
Pharmacokinetics
It’s structurally characterized only in the form of its piperazin-1-ium salt (mesylate, picrate, citrate, fumarate or malonate)
Result of Action
The result of the action of this compound is the inhibition of tyrosine kinases, leading to the disruption of various cellular processes such as cell division, growth, and death . This can result in significant molecular and cellular effects, including the potential to inhibit the growth of cancer cells .
Biochemical Analysis
Biochemical Properties
4-methyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been shown to inhibit the activity of tyrosine kinases, which are enzymes that play a key role in the regulation of cell division and growth . The compound binds to the active site of these enzymes, preventing their normal function and thereby inhibiting the proliferation of cancer cells . Additionally, it interacts with DNA, leading to alterations in gene expression and cellular metabolism .
Cellular Effects
The effects of this compound on various cell types are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell growth and apoptosis . By inhibiting tyrosine kinases, the compound disrupts the signaling pathways that promote cell proliferation, leading to reduced tumor growth . Furthermore, it affects gene expression by binding to DNA, resulting in changes in the transcription of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of tyrosine kinases, inhibiting their activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the signaling pathways that are essential for cell growth and survival. Additionally, the compound interacts with DNA, leading to changes in gene expression and the activation of apoptotic pathways . These molecular interactions contribute to its anti-cancer properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that its effects on cellular function, such as inhibition of cell proliferation and induction of apoptosis, persist over time, although the potency may decrease as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The metabolites are then excreted through the kidneys. The compound’s interaction with these enzymes can affect metabolic flux and alter the levels of various metabolites . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution is critical for its therapeutic efficacy, as it needs to reach its target sites to exert its effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity. It has been found to localize primarily in the nucleus, where it interacts with DNA and affects gene expression . Additionally, it may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding the compound’s mechanism of action and optimizing its therapeutic potential.
Properties
IUPAC Name |
4-methyl-N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N11OS/c1-13-15(32-27-26-13)18(31)20-5-6-30-17-14(11-25-30)16(23-12-24-17)28-7-9-29(10-8-28)19-21-3-2-4-22-19/h2-4,11-12H,5-10H2,1H3,(H,20,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKATVSNJOWSKKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=NC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N11OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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